1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE
Description
The compound 1-(4-methylbenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a heterocyclic molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 4-methylbenzenesulfonyl group. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl substituent, contributing to its unique electronic and steric properties. This structure is synthesized via multi-step protocols involving condensation reactions, cyclization, and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride and Cs₂CO₃ in dry DMF) . Characterization by ¹H NMR, IR, and mass spectrometry confirms the structural integrity of the compound .
The molecule's design leverages the sulfonyl group's electron-withdrawing nature and the oxadiazole's aromatic stability, making it a candidate for pharmacological applications, particularly in antibacterial and enzyme-targeting contexts .
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-27-21)16-5-7-18(28-2)8-6-16/h3-10,17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZQQVXQLYDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methylbenzenesulfonyl group: This step often involves sulfonylation reactions using reagents like methylbenzenesulfonyl chloride in the presence of a base.
Coupling with the piperidine ring: The final step involves the coupling of the oxadiazole derivative with a piperidine precursor under suitable conditions, such as using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs (Table 1). Key differences lie in substituents on the sulfonyl, oxadiazole, and piperidine moieties, which influence biological activity, solubility, and synthetic accessibility.
Table 1: Structural and Functional Comparison with Analogs
*Estimated based on analogs.
Key Comparative Insights:
Sulfonyl Group Variations: The target compound’s 4-methylbenzenesulfonyl group enhances metabolic stability compared to the 4-chlorophenylsulfonyl in , which may improve antibacterial potency but reduce solubility.
Oxadiazole vs. Triazole :
- The 1,2,4-oxadiazole in the target compound provides moderate electron-withdrawing effects, whereas 1,2,4-triazole in introduces basicity, altering binding to biological targets (e.g., enzymes or receptors) .
Substituent Effects on Bioactivity: The 4-(methylsulfanyl)phenyl group in the target compound likely enhances hydrophobic interactions in bacterial membranes, contributing to its antibacterial activity .
Synthetic Accessibility :
- The target compound’s synthesis employs Cs₂CO₃-mediated coupling , whereas analogs like require multi-step triazole formation, reducing yield scalability .
Biological Activity
1-(4-Methylbenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of the oxadiazole moiety. The reaction conditions and reagents used can significantly affect yield and purity. For example, methodologies often include the use of coupling agents and specific solvents to enhance reaction efficiency.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that oxadiazole derivatives can act as potent inhibitors of RET kinase, which is implicated in several cancers .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | RET kinase inhibition | 0.5 |
| This compound | Expected based on structural similarity | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have shown that oxadiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Testing
In a comparative study, various oxadiazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxadiazole ring enhanced activity against these pathogens, suggesting a structure-activity relationship that could be exploited for drug development .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- RET Kinase Inhibition : By inhibiting RET kinase activity, this compound may prevent tumor cell proliferation.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall integrity or inhibit essential metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
